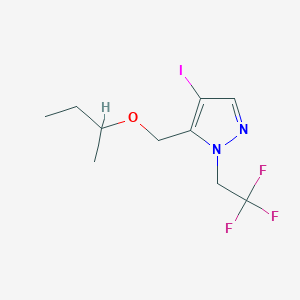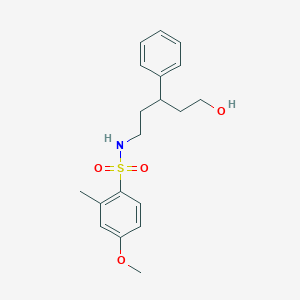
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide, also known as HET0016, is a selective and potent inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a bioactive lipid that plays a crucial role in regulating renal and cardiovascular function, inflammation, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemia-reperfusion injury.
作用机制
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide inhibits 20-HETE synthesis by selectively targeting the enzyme cytochrome P450 4A (CYP4A), which is responsible for the conversion of arachidonic acid to 20-HETE. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide binds to the heme moiety of CYP4A, thereby preventing its interaction with arachidonic acid and inhibiting 20-HETE synthesis.
Biochemical and Physiological Effects
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has been shown to have a range of biochemical and physiological effects. Inhibition of 20-HETE synthesis by N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide leads to a reduction in blood pressure, as 20-HETE is a potent vasoconstrictor. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide also reduces renal vasoconstriction, which may have implications for the treatment of renal disease. In addition, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has been shown to inhibit angiogenesis, which is important for the development of tumors and other diseases.
实验室实验的优点和局限性
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has several advantages for lab experiments. It is a selective and potent inhibitor of 20-HETE synthesis, which allows for the specific targeting of this pathway. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has also been extensively studied, and its effects are well-characterized. However, there are some limitations to the use of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide in lab experiments. It has been shown to have off-target effects on other cytochrome P450 enzymes, which may complicate interpretation of results. In addition, N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has poor solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide and its potential therapeutic applications. One area of interest is the use of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide in the treatment of hypertension, as inhibition of 20-HETE synthesis has been shown to reduce blood pressure in animal models. Another area of interest is the use of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide in cancer therapy, as 20-HETE has been implicated in promoting tumor growth and metastasis. Further research is also needed to better understand the potential off-target effects of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide and to develop more effective formulations for use in experimental settings.
合成方法
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide can be synthesized using a multistep procedure involving the reaction of 2-phenylacetonitrile with diethyl malonate, followed by hydrolysis and condensation with 2-bromo-4-methoxy-2-methylbutane. The resulting intermediate is then treated with sodium sulfite and chlorosulfonic acid to yield the final product.
科学研究应用
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has been widely used in scientific research to investigate the role of 20-HETE in various physiological and pathological processes. It has been shown to inhibit 20-HETE synthesis in vitro and in vivo, leading to a reduction in blood pressure, renal vasoconstriction, and angiogenesis. N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has also been studied for its potential anti-cancer effects, as 20-HETE has been implicated in promoting tumor growth and metastasis.
属性
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-14(16,9-10-19-2)12-15-20(17,18)11-8-13-6-4-3-5-7-13/h3-7,15-16H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBIYRQWHFTSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)CCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

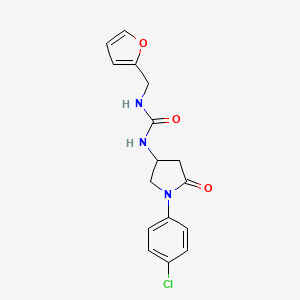
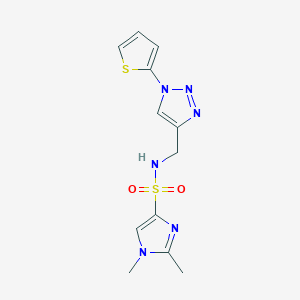
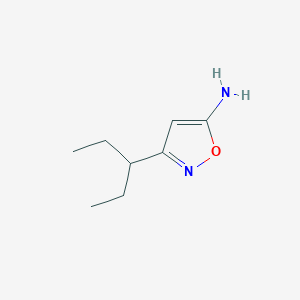
![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2841625.png)
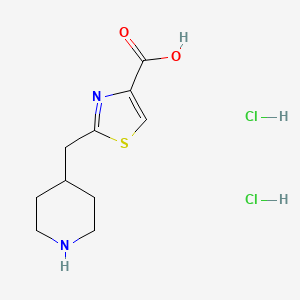
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2841627.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2841630.png)

![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2841632.png)
![N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2841633.png)

![5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2841636.png)
